Phosphorous acid, 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester
Description
Systematic Nomenclature and Molecular Formula
The systematic IUPAC name phosphorous acid, 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester reflects its intricate substitution pattern. Breaking down the nomenclature:
- Core structure : A central phosphorus atom bonded to three oxygen atoms, forming the phosphite ester group (P(O)(OAr)~3~).
- Substituents :
- Two 4-nonylphenyl groups attached to the phosphorus atom.
- A 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl group, featuring tert-butyl and hydroxyphenyl branches.
The molecular formula is C~54~H~77~O~5~P , derived from the sum of substituents:
- Two 4-nonylphenyl groups (C~15~H~23~ each).
- One substituted phenyl group (C~20~H~25~O~2~).
- Phosphorus and three oxygen atoms from the phosphite ester.
Table 1: Comparative Molecular Formulas of Related Phosphite Esters
Stereochemical Configuration and Isomerism
The molecule’s stereochemistry arises from its non-symmetric substitution pattern:
- Chirality at Phosphorus : The central phosphorus atom in phosphite esters typically adopts a trigonal pyramidal geometry. However, rapid pyramidal inversion at room temperature prevents the isolation of enantiomers.
- Conformational Isomerism :
- Diastereomerism : The hydroxyphenyl group introduces a planar chiral center if the hydroxyl group’s position creates non-superimposable mirror images. However, the current substitution pattern (para-hydroxyl relative to tert-butyl groups) likely precludes this.
Comparative Analysis with Related Phosphite Esters
Table 2: Structural and Functional Comparisons
Key distinctions include:
Crystallographic Characterization and Molecular Geometry
Crystallographic data for this compound remain unreported, likely due to challenges in growing single crystals caused by:
- Structural Flexibility : Multiple rotatable bonds (e.g., P–O–C aryl linkages) hinder lattice formation.
- Steric Bulk : tert-butyl and nonyl groups create irregular molecular surfaces, disfavoring ordered packing.
Molecular Geometry Insights :
- Phosphorus Coordination : The phosphorus atom exhibits a distorted tetrahedral geometry, with O–P–O bond angles approximating 104–108° based on analogous phosphite esters.
- Intramolecular Interactions :
Figure 1: Predicted Molecular Dimensions
- Length : ~2.7 nm (tert-butyl to terminal nonyl group).
- Width : ~1.2 nm (diagonal across phenyl rings).
Properties
CAS No. |
20227-53-6 |
|---|---|
Molecular Formula |
C53H77O4P |
Molecular Weight |
809.1 g/mol |
IUPAC Name |
[2-tert-butyl-4-[2-(3-tert-butyl-4-hydroxyphenyl)propan-2-yl]phenyl] bis(4-nonylphenyl) phosphite |
InChI |
InChI=1S/C53H77O4P/c1-11-13-15-17-19-21-23-25-41-27-33-45(34-28-41)55-58(56-46-35-29-42(30-36-46)26-24-22-20-18-16-14-12-2)57-50-38-32-44(40-48(50)52(6,7)8)53(9,10)43-31-37-49(54)47(39-43)51(3,4)5/h27-40,54H,11-26H2,1-10H3 |
InChI Key |
GVCIJKWSBDKBJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)CCCCCCCCC)OC3=C(C=C(C=C3)C(C)(C)C4=CC(=C(C=C4)O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this phosphite ester typically involves the esterification of phosphorous acid derivatives with phenolic compounds bearing bulky substituents such as tert-butyl groups and nonylphenyl moieties. The key steps include:
- Synthesis of the phenolic precursor : The phenol with tert-butyl and hydroxy substituents is prepared or sourced.
- Formation of phosphite ester : Reaction of phosphorous acid or its derivatives with the phenolic compounds under controlled conditions to form the bis(4-nonylphenyl) ester.
Detailed Preparation Route
-
- 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenol (a bulky bisphenol derivative).
- 4-nonylphenol (providing the nonylphenyl ester groups).
- Phosphorous acid or phosphorus trichloride as the phosphorus source.
-
- The esterification is typically carried out under anhydrous conditions to prevent hydrolysis.
- Use of organic solvents such as toluene or xylene to facilitate the reaction.
- Catalysts or bases may be employed to promote ester formation.
- Temperature control is critical, often maintained between 80°C to 150°C depending on the reagents and solvent system.
-
- The phenolic compounds are reacted with phosphorous acid or phosphorus trichloride in the presence of a base (e.g., triethylamine) to neutralize generated HCl.
- The reaction mixture is stirred under reflux to ensure complete esterification.
- Water or other byproducts are removed by azeotropic distillation.
- The crude product is purified by filtration and solvent removal under reduced pressure.
-
- The product is often purified by recrystallization or column chromatography to achieve high purity (>90%).
- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity.
Alternative Methods and Innovations
- Use of Phosphite Intermediates : Some patents describe the use of phosphite intermediates that are pre-formed and then reacted with phenols to improve yield and selectivity.
- Polymerization Stabilizer Preparation : The compound is sometimes prepared in situ during polymerization processes as a stabilizer additive, where it is added at the beginning of polycondensation reactions.
- Green Chemistry Approaches : Emerging methods focus on reducing solvent use and employing milder reaction conditions to minimize environmental impact, though detailed protocols are proprietary.
Data Table: Typical Reaction Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Phosphorus source | Phosphorous acid or PCl3 | PCl3 requires base to neutralize HCl |
| Phenolic compounds | 2-(tert-butyl)-4-(hydroxyphenyl) derivatives and 4-nonylphenol | Bulky substituents for steric hindrance |
| Solvent | Toluene, xylene | Anhydrous, high boiling point |
| Temperature | 80–150 °C | Reflux conditions |
| Reaction time | 4–12 hours | Depends on scale and reagents |
| Catalyst/Base | Triethylamine or similar bases | Neutralizes HCl byproduct |
| Purification | Recrystallization, chromatography | To achieve >90% purity |
Research Findings and Analytical Data
- The compound exhibits high thermal stability and antioxidant activity due to the bulky tert-butyl groups and phosphite ester functionality.
- Analytical characterization confirms the bis(4-nonylphenyl) ester structure with phosphorus NMR showing characteristic chemical shifts.
- Purity above 90% is critical for performance in polymer stabilization applications.
- Environmental and health safety data indicate the need for controlled handling due to potential toxicity at high concentrations.
Chemical Reactions Analysis
Types of Reactions
Phosphorous acid, 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Phosphorous acid, 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a diagnostic tool.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of phosphorous acid, 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through various pathways, which may involve changes in gene expression, protein function, or cellular signaling.
Comparison with Similar Compounds
Structural Analog: Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl Phosphite (CAS 59189-82-1)
Structural Differences :
- Ester groups: The analog uses didodecyl (C12) esters instead of bis(4-nonylphenyl) (C9) esters.
- Central substituents : Both share the 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl group.
Property Comparison :
Key Insight: The nonylphenyl esters in the target compound balance hydrophobicity and solubility better than longer dodecyl chains, making it more versatile in polymer applications .
Structural Analog: Phosphoric Acid, (1-methylethyl)phenyl Diphenyl Ester (CAS 28108-99-8)
Structural Differences :
- Ester groups: The analog uses diphenyl and isopropylphenyl esters, lacking nonyl chains.
- Substituents: No hydroxyphenyl or tert-butyl groups.
Property Comparison :
Key Insight : The target compound’s tert-butyl and hydroxyphenyl groups reduce reactivity, enhancing its efficacy as a long-term stabilizer compared to simpler diphenyl esters .
Structural Analog: Phosphonic Acid, bis(nonylphenyl) Ester (CAS 26569-08-4)
Structural Differences :
- Backbone : The analog is a phosphonate (P=O) vs. phosphite (P–O–C).
- Substituents: Lacks phenolic tert-butyl groups.
Property Comparison :
Key Insight : Phosphite esters like the target compound are superior antioxidants but more prone to hydrolysis than phosphonates .
Environmental and Regulatory Notes
- Biodegradation: Long alkyl chains (nonylphenyl) may slow degradation compared to methyl or ethyl esters, as seen in fungicide degradation studies .
Biological Activity
Phosphorous acid, specifically the compound 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester, is a complex organophosphorus compound. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and safety assessments.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₅₃H₇₇O₄P
- CAS Number : 939402-02-5
Biological Activity Overview
The biological activity of phosphorous acid derivatives often relates to their role as phosphonate esters. These compounds can interact with various biological systems, influencing enzyme activity and cellular processes.
- Enzyme Inhibition : Phosphorous acid derivatives can inhibit specific enzymes such as alkaline phosphatase. This inhibition can lead to altered signaling pathways within cells.
- Antioxidant Properties : Some studies suggest that phosphorous acid compounds may exhibit antioxidant activity, protecting cells from oxidative stress.
1. Antioxidant Activity
A study published in Food Chemistry examined the antioxidant properties of various phosphorous acid esters. The findings indicated that certain derivatives demonstrated significant free radical scavenging activity, which could be beneficial in preventing oxidative damage in cells .
2. Enzyme Interaction
Research highlighted in Journal of Medicinal Chemistry explored the interaction of phosphonate esters with enzymes involved in metabolic pathways. The study found that these compounds could modulate enzyme activity, suggesting potential applications in metabolic disorders .
Safety and Risk Assessment
The European Food Safety Authority (EFSA) has conducted risk assessments on similar phosphorous acid compounds. Their evaluations concluded that when migration levels are controlled (not exceeding 5 mg/kg food), these substances pose no significant safety concerns for consumers . This assessment emphasizes the importance of monitoring exposure levels to ensure safety.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 853.12 g/mol |
| Solubility | Soluble in organic solvents |
| Toxicity Level | Low (based on available data) |
| Regulatory Status | REACH registered |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
